![molecular formula C14H13NO5S B2887494 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 885269-74-9](/img/structure/B2887494.png)
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol It is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Formation of 3-{[(3-Hydroxyphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 3-{[(3-Methoxyphenyl)thio]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The methoxy group may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its interaction with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid: Similar structure but with the methoxy group in the para position.
3-{[(3-Methoxyphenyl)sulfonyl]amino}methylbenzoic acid: Similar structure but with an additional methyl group on the benzoic acid moiety.
Uniqueness
3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific positioning of the methoxy and sulfonyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group in the meta position relative to the sulfonyl group can result in distinct electronic and steric effects, differentiating it from other similar compounds .
Eigenschaften
IUPAC Name |
3-[(3-methoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-6-3-7-13(9-12)21(18,19)15-11-5-2-4-10(8-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKBKJMCXJOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)
![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)
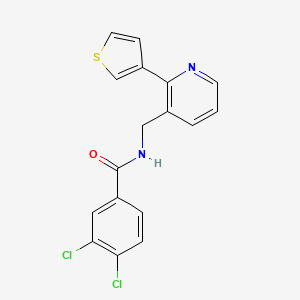
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2887420.png)
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)

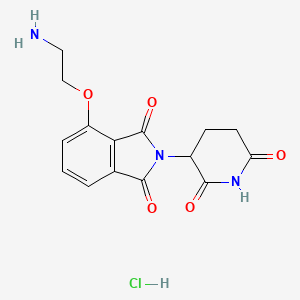
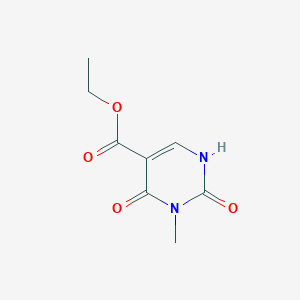
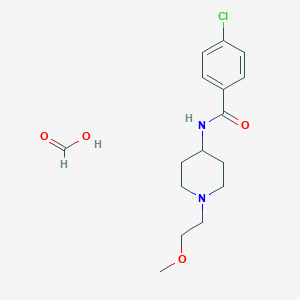
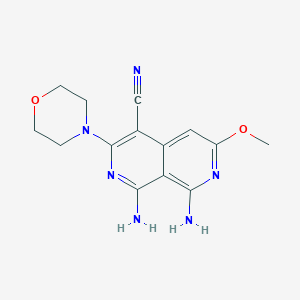
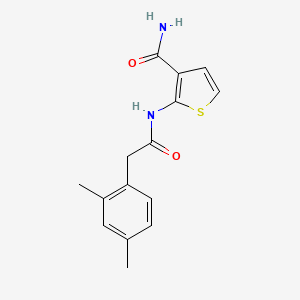
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)
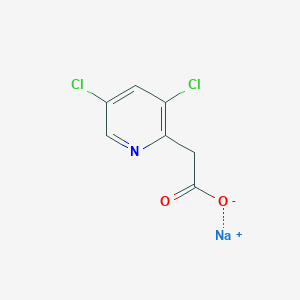
![4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2887433.png)
